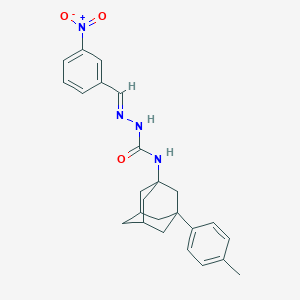

![molecular formula C20H17F2N3O2 B2732624 N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-61-6](/img/structure/B2732624.png)

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide, commonly known as DPA-713, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in a variety of cell types, including microglia, astrocytes, and certain types of cancer cells. The high affinity of DPA-713 for TSPO has made it a useful tool for investigating the role of this protein in various physiological and pathological processes.

Applications De Recherche Scientifique

Dihydropyridazinone Cardiotonics

A study by Robertson et al. (1986) discovered potent positive inotropic activity in dogs with a related compound, indicating potential applications in cardiac therapies.

Copper(I) Complexes with Pyridylmethylamide Ligands

A 2007 study by Yang, Powell, & Houser synthesized Cu(I) complexes using a family of pyridylmethylamide ligands, showcasing potential in coordination chemistry and materials science.

Learning and Memory Enhancements

Effects on learning and memory were observed by Sakurai et al. (1989) in rats using a similar compound, suggesting neuropharmacological applications.

Antimicrobial and Cytotoxic Compounds

Research by Aggarwal et al. (2014) synthesized and evaluated compounds for antimicrobial activity and cytotoxicity, indicating potential uses in medicinal chemistry.

Biodistribution for PET Imaging

A 2005 study by Mey et al. focused on the synthesis and biodistribution of a compound for positron emission tomography (PET) imaging, useful in neurology and pharmacokinetics.

Liquid Chromatographic Determination

A chromatographic method by Fujimaki, Sudo, & Tachizawa (1988) determined a nootropic agent in human serum and urine, indicating applications in bioanalysis and pharmacokinetics.

Ligand-Protein Interactions

Mary et al. (2020) conducted spectroscopic studies and ligand-protein interactions, suggesting implications in drug design and molecular docking.

Synthesis of Pyridazin-3-one Derivatives

The synthesis of novel pyridazin-3-one derivatives by Ibrahim & Behbehani (2014) indicates potential in organic synthesis and pharmaceutical applications.

α-Glucosidase Inhibitory Potential

A study by Iftikhar et al. (2019) on α-glucosidase inhibitory potential shows potential applications in diabetes management and enzymology.

Capsaicinoid Analogues

Research on potent analgesic capsaicinoid analogues by Park et al. (1995) reveals potential applications in pain management and pharmacology.

Involvement in GABAergic System

Watabe, Yamaguchi, & Ashida (1993) explored the effects of a related compound on the GABAergic system, indicating neurological and pharmacological applications.

Antimicrobial and Hemolytic Activity

A study by Gul et al. (2017) on antimicrobial and hemolytic activity of novel compounds suggests applications in antimicrobial therapy and toxicology.

Ir(III) Complexes for Data Security

Research on Ir(III) complexes by Song et al. (2016) demonstrates applications in materials science and data security.

Antiplasmodial Properties

The study of antiplasmodial properties by Mphahlele, Mmonwa, & Choong (2017) indicates potential in malaria treatment and pharmacology.

Cholinergic System Effects

Research on the cholinergic system by Hiramatsu et al. (1992) explores the effects on memory and cognition, relevant in neuroscience and psychopharmacology.

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c1-12-3-5-15(13(2)9-12)17-7-8-20(27)25(24-17)11-19(26)23-18-6-4-14(21)10-16(18)22/h3-10H,11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCCTMRAUJZGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)

![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)

![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732552.png)

![4-(diethylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2732554.png)

![[(2-Fluorophenyl)methyl]urea](/img/structure/B2732556.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732558.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)

![(3Ar,6aS)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2732562.png)